p-NO2-Bn-Cyclen
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Overview
Description
p-NO2-Bn-Cyclen is a synthetic compound that belongs to the class of tetraazamacrocycles. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various scientific and industrial applications. The presence of the p-nitrobenzyl group in this compound adds unique chemical properties that can be exploited in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-NO2-Bn-Cyclen typically involves the alkylation of 1,4,7,10-tetraazacyclododecane with p-nitrobenzyl halides under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like sodium hydride or potassium carbonate to deprotonate the amine groups and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
p-NO2-Bn-Cyclen can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The p-nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Complexation: The tetraazamacrocycle can form stable complexes with metal ions such as copper, nickel, and zinc.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst, sodium borohydride.
Nucleophiles: Various nucleophiles such as thiols, amines, and alkoxides.
Solvents: Polar aprotic solvents like DMSO, acetonitrile, and tetrahydrofuran (THF).
Major Products
Aminobenzyl Derivatives: Formed through the reduction of the nitro group.
Substituted Benzyl Derivatives: Formed through nucleophilic substitution reactions.
Metal Complexes: Formed through the coordination of metal ions with the tetraazamacrocycle.
Scientific Research Applications
p-NO2-Bn-Cyclen has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: Employed in the development of metal-based drugs and imaging agents for biological systems.
Medicine: Investigated for its potential use in targeted drug delivery systems and as a chelating agent in radiopharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of p-NO2-Bn-Cyclen primarily involves its ability to form stable complexes with metal ions. The tetraazamacrocycle provides a rigid and preorganized structure that can effectively coordinate metal ions, enhancing their stability and reactivity. The p-nitrobenzyl group can also participate in various chemical reactions, adding versatility to the compound’s applications.
Comparison with Similar Compounds
Similar Compounds
(S)-5-(p-nitrobenzyl)-PCTA: Another tetraazamacrocycle with a p-nitrobenzyl group, known for its advantageous metal ion complexation kinetics.
p-Nitrobenzyl mesylate: Used as an alkylation reagent in various chemical reactions.
Uniqueness
p-NO2-Bn-Cyclen is unique due to its specific structure that combines the tetraazamacrocycle with the p-nitrobenzyl group. This combination provides a balance of stability, reactivity, and versatility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C15H25N5O2 |
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Molecular Weight |
307.39 g/mol |
IUPAC Name |
(2S)-2-[(4-nitrophenyl)methyl]-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C15H25N5O2/c21-20(22)15-3-1-13(2-4-15)11-14-12-18-8-7-16-5-6-17-9-10-19-14/h1-4,14,16-19H,5-12H2/t14-/m0/s1 |
InChI Key |
OKWOSNVPILWYNU-AWEZNQCLSA-N |
Isomeric SMILES |
C1CNCCN[C@H](CNCCN1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CNCCNC(CNCCN1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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